2,5-Difluoro-4-nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers
2,5-Difluoro-4-nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, a specialized reagent with significant potential in synthetic chemistry and drug discovery. While specific literature on this compound is emerging, this guide consolidates available data, extrapolates its chemical behavior based on well-established principles of related analogues, and presents its anticipated utility for researchers, scientists, and professionals in drug development. This document covers its core physicochemical properties, presumed synthetic pathways, expected reactivity, and potential applications, with a strong emphasis on the scientific rationale behind its use.
Introduction: The Strategic Value of Polysubstituted Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as versatile precursors for the introduction of the sulfonyl moiety into a wide array of molecular architectures.[1] The resulting sulfonamides and sulfonate esters are privileged structures in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[2] The strategic placement of multiple substituents on the benzene ring, such as in 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, offers a nuanced approach to modulating the electronic properties and reactivity of the sulfonyl chloride group, thereby providing a powerful tool for the synthesis of complex and biologically active molecules.[3] The presence of two fluorine atoms and a nitro group is anticipated to significantly influence the compound's electrophilicity and its utility in the construction of novel pharmaceutical candidates.
Physicochemical Properties: A Quantitative Overview
Precise experimental data for 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is not extensively documented in publicly available literature. However, its fundamental properties can be reliably established.
| Property | Value | Source/Method |
| CAS Number | 1806289-42-8 | BLD Pharm[4] |
| Molecular Formula | C₆H₂ClF₂NO₄S | Deduced from IUPAC Name |
| Molecular Weight | 257.59 g/mol | Calculated from Molecular Formula[5][6][] |
| Appearance | Expected to be a crystalline solid | Analogy to related compounds[8][9] |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water | Analogy to related compounds[8][10] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.
Causality of Experimental Choices:
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Starting Material: 1,4-difluoro-2-nitrobenzene is the logical precursor, as the directing effects of the substituents will guide the incoming chlorosulfonyl group to the desired position. The nitro group is a meta-director, while the fluorine atoms are ortho, para-directors. The position ortho to one fluorine and meta to the nitro group is sterically accessible and electronically favored.
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Reagent: Chlorosulfonic acid is a powerful and widely used reagent for the direct chlorosulfonation of aromatic rings.
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Reaction Conditions: The reaction would likely be conducted at controlled, low temperatures to mitigate the exothermic nature of the reaction and prevent the formation of undesired byproducts. Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride product.
Reactivity Profile: An Electrophilic Workhorse
The reactivity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is further enhanced by the presence of the electron-withdrawing nitro and fluoro substituents on the aromatic ring.
Core Reactivity Pathway:
Caption: General reactivity of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.
Key Reactions and Mechanistic Insights:
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Formation of Sulfonamides: The reaction with primary or secondary amines is expected to be rapid and high-yielding, forming the corresponding sulfonamides. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals.[1][11] The presence of a base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl byproduct.
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Formation of Sulfonate Esters: In the presence of a base, alcohols will react to form sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.
The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied, revealing that the mechanism of electron transfer can be influenced by the position of the nitro group.[4][12] For ortho and para nitro-substituted compounds, a concerted electron transfer and S-Cl bond cleavage is observed, which is facilitated by the resonance stability of the resulting arylsulfinyl radicals.[4]
Applications in Drug Discovery and Development
While specific applications of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride are not yet widely reported, its structural features suggest significant potential in medicinal chemistry.
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Scaffold for Novel Therapeutics: The benzenesulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] This reagent provides a direct route to novel, highly functionalized benzenesulfonamide derivatives for screening and lead optimization.
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Modulation of Physicochemical Properties: The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The nitro group offers a handle for further chemical modification, for instance, reduction to an amine, which can then be elaborated into a variety of functional groups.
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Intermediate in Complex Syntheses: As a reactive intermediate, it can be employed in the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. For example, substituted nitrobenzenesulfonamides have been utilized in the synthesis of quinoline and indole derivatives.
Safety, Handling, and Storage: A Precautionary Approach
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Corrosivity: This compound is expected to be corrosive and can cause severe skin burns and eye damage.[14]
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Toxicity: Harmful if swallowed or inhaled.
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Reactivity with Water: Reacts with water and moisture to produce corrosive and toxic fumes (hydrochloric acid and the corresponding sulfonic acid).
Recommended Handling and Storage Protocol:
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
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Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
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Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
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Spill and Waste Disposal: In case of a spill, carefully neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Promising Reagent for Chemical Innovation
2,5-Difluoro-4-nitrobenzenesulfonyl chloride represents a valuable, albeit currently under-documented, building block for synthetic and medicinal chemists. Its unique combination of a reactive sulfonyl chloride group with electron-withdrawing fluoro and nitro substituents makes it a highly activated and versatile reagent. By understanding its fundamental properties and expected reactivity based on established chemical principles, researchers can effectively harness its potential for the discovery and development of novel chemical entities with significant therapeutic promise.
References
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Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Canadian Journal of Chemistry. [Link]
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Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. (2024). Canadian Science Publishing. [Link]
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Investigated nitro-substituted benzenesulfonyl chlorides (1a–1d). ResearchGate. [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
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Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024). ChemAnalyst. [Link]
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Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (2023). Arabian Journal of Chemistry. [Link]
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Molecular Weight Calculator (Molar Mass). Free-Online-Calculator-Use.com. [Link]
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Molecular Weight Calculator. Omni Calculator. [Link]
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Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]
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Molecular Weight Calculator. (2025). Lenntech. [Link]
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2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H4ClF2NO4S. PubChem. [Link]
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How To Calculate Molecular Weight and Molar Mass! (2018). YouTube. [Link]
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